molecular formula C6H10N2S B15177878 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione CAS No. 81991-00-6

2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione

Cat. No.: B15177878
CAS No.: 81991-00-6
M. Wt: 142.22 g/mol
InChI Key: DSTFJEMZCXLLPG-UHFFFAOYSA-N
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Description

2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione: is a chemical compound with the molecular formula C6H10N2S . It is a derivative of pyrazole, characterized by the presence of a thione group at the 3-position and three methyl groups at the 4 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,4-trimethyl-2-pyrazolin-5-one with hydrogen sulfide in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydro-4,4,5-trimethyl-3H-pyrazole-3-thione is unique due to the presence of both the thione group and the three methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

81991-00-6

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

3,4,4-trimethyl-1H-pyrazole-5-thione

InChI

InChI=1S/C6H10N2S/c1-4-6(2,3)5(9)8-7-4/h1-3H3,(H,8,9)

InChI Key

DSTFJEMZCXLLPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)C1(C)C

Origin of Product

United States

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